molecular formula C9H18N2O3S B2687609 1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea CAS No. 24373-79-3

1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea

Cat. No.: B2687609
CAS No.: 24373-79-3
M. Wt: 234.31
InChI Key: BGPJXCBFPIRIDB-UHFFFAOYSA-N
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Description

1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. The compound’s molecular formula is C9H18N2O3S, and it contains a total of 33 atoms: 18 hydrogen atoms, 9 carbon atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves the reaction of butyl isocyanate with 3-(1,1-dioxidotetrahydrothiophen-3-yl)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and minimize human error.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea has diverse applications in scientific research due to its unique structure and properties. Some of its applications include:

    Chemistry: Used as a catalyst in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in material science for the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-(1,1-dioxidotetrahydrothiophen-2-yl)urea
  • 1-Butyl-3-(1,1-dioxidotetrahydrothiophen-4-yl)urea
  • 1-Butyl-3-(1,1-dioxidotetrahydrothiophen-5-yl)urea

Uniqueness

1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea stands out due to its specific substitution pattern on the thiophene ring, which may confer unique chemical and biological properties compared to its analogs

Properties

IUPAC Name

1-butyl-3-(1,1-dioxothiolan-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S/c1-2-3-5-10-9(12)11-8-4-6-15(13,14)7-8/h8H,2-7H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPJXCBFPIRIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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